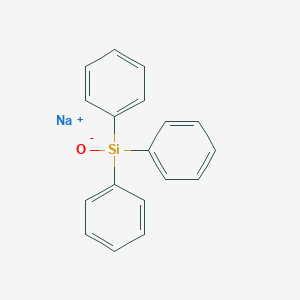

sodium;oxido(triphenyl)silane

Description

Sodium;oxido(triphenyl)silane (NaOSiPh₃) is an organosilicon compound featuring a sodium-bound oxido group attached to a triphenylsilane moiety. This compound is primarily utilized in synthetic chemistry as a nucleophilic reagent or reducing agent due to the reactivity of the Si–O–Na group. Its structure combines the steric bulk of three phenyl groups with the ionic character of the sodium-oxygen bond, enabling unique reactivity in cross-coupling and deprotonation reactions .

Properties

IUPAC Name |

sodium;oxido(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXDMWNDEUYXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NaOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;oxido(triphenyl)silane typically involves the reaction of triphenylsilane with sodium hydroxide. The reaction can be represented as follows:

Ph3SiH+NaOH→Ph3SiONa+H2

This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the silane.

Industrial Production Methods: On an industrial scale, the production of sodium;oxido(triphenyl)silane can involve the use of large-scale reactors where triphenylsilane is reacted with sodium hydroxide under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Types of Reactions:

Reduction: Sodium;oxido(triphenyl)silane can act as a reducing agent in various organic reactions. It is particularly effective in the reduction of carbonyl compounds to alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions where the oxido group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Common reagents include hydrosilanes and strong acids.

Substitution: Nucleophiles such as halides, amines, and thiols can react with sodium;oxido(triphenyl)silane under mild conditions to form substituted silanes.

Major Products:

Reduction: The major products are typically alcohols when reducing carbonyl compounds.

Substitution: The products depend on the nucleophile used but can include various organosilicon compounds.

Scientific Research Applications

Sodium;oxido(triphenyl)silane has a wide range of applications in scientific research:

Biology: While its direct applications in biology are limited, derivatives of organosilanes are used in the development of silicon-based biomaterials.

Mechanism of Action

The mechanism by which sodium;oxido(triphenyl)silane exerts its effects is primarily through its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound can form stable bonds with various organic and inorganic groups, facilitating a wide range of chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the formation of silicon-carbon bonds in substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Triphenylsilane (Ph₃SiH)

- Structure and Reactivity : Triphenylsilane lacks the sodium-oxido group, instead possessing a hydride (-H) bonded to silicon. This structural difference renders it a potent hydrosilylation agent, though steric hindrance from phenyl groups reduces its hydride-donating efficiency compared to less bulky silanes .

- Thermal Stability : The C–Si bonds in triphenylsilane are stable up to ~160°C, but fluorination (e.g., in fluorinated diphenylsilane) weakens these bonds, lowering thermal stability .

- Applications : Used in polymer cross-linking and as a reducing agent in catalytic systems, though sodium;oxido(triphenyl)silane’s ionic character may offer superior compatibility with polar solvents .

Triphenylphosphine Oxide (Ph₃P=O)

- Electronic Effects : Unlike the ionic Si–O–Na bond in sodium;oxido(triphenyl)silane, triphenylphosphine oxide has a polar P=O bond, making it a poor nucleophile but a strong Lewis base.

- Catalytic Performance : Triphenylphosphine oxide is less effective in reduction reactions compared to silanes due to its lower hydricity and steric constraints .

- Thermal Stability : Decomposes above 220°C, comparable to sodium;oxido(triphenyl)silane, but with distinct degradation pathways due to P=O bond cleavage .

Sodium Triphenylstannide (NaSnPh₃)

- Metal Center Differences: Replacing silicon with tin increases atomic radius and reduces electronegativity, enhancing nucleophilicity. Sodium triphenylstannide reacts efficiently with chloromethylsilanes to form tris(stannyl)silanes, a reactivity less pronounced in sodium;oxido(triphenyl)silane due to silicon’s smaller size .

- Applications : Primarily used in transmetalation reactions, whereas sodium;oxido(triphenyl)silane is more suited for oxygen-centric nucleophilic substitutions .

Chloro(phenyl)germanes (PhGeCl₃)

- Bond Strength and Reactivity : Ge–C bonds are weaker than Si–C bonds, making chloro(phenyl)germanes more reactive in cross-coupling reactions. Sodium;oxido(triphenyl)silane’s Si–O–Na group provides greater stability in moist environments compared to moisture-sensitive germanes .

Key Research Findings

- Catalytic Efficiency : Sodium;oxido(triphenyl)silane’s steric bulk limits its utility in reactions requiring small silanes (e.g., primary silanes in hydrosilylation), but its ionic nature enhances solubility in polar media .

- Thermal Degradation: Fluorinated analogs (e.g., fluorodiphenylsilane) show reduced thermal stability compared to non-fluorinated silanes, suggesting that electron-withdrawing substituents destabilize the Si–O bond in sodium;oxido(triphenyl)silane derivatives .

- Synthetic Versatility : Demonstrated in graphene oxide functionalization, where silane coupling agents (e.g., mercaptosilanes) reduce GO and anchor polymers, a role sodium;oxido(triphenyl)silane could fulfill with higher efficiency due to its nucleophilic oxido group .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reactivity Comparison in Catalytic Systems

*Inferred from analogous sodium silanolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.